(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Description

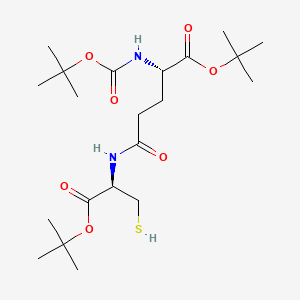

The compound “(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate” is a highly specialized chiral molecule featuring multiple protective and functional groups. Its structure includes:

- tert-Butyl ester groups: These enhance steric protection, improving stability against hydrolysis during synthetic processes .

- tert-Butoxycarbonyl (Boc) group: A widely used amino-protecting group in peptide synthesis, ensuring selective reactivity .

- Mercapto (-SH) group: Provides redox-active properties, enabling disulfide bond formation or metal coordination .

- Chiral centers (S and R configurations): Critical for enantioselective applications in pharmaceuticals or asymmetric catalysis.

The presence of both Boc and tert-butyl groups indicates a design optimized for stepwise deprotection strategies in multi-step reactions.

Properties

Molecular Formula |

C21H38N2O7S |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C21H38N2O7S/c1-19(2,3)28-16(25)13(23-18(27)30-21(7,8)9)10-11-15(24)22-14(12-31)17(26)29-20(4,5)6/h13-14,31H,10-12H2,1-9H3,(H,22,24)(H,23,27)/t13-,14-/m0/s1 |

InChI Key |

FTEGBOMWHBCDOI-KBPBESRZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)N[C@@H](CS)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)NC(CS)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Core Amino Acid Derivative

Starting Material:

The synthesis often begins with commercially available amino acids or amino acid derivatives, such as L-pyroglutamic acid or related cyclic amino acids, which are functionalized to introduce the required side chains.

- Esterification of the amino acid with tert-butyl acetate or similar reagents, often catalyzed by acids (e.g., perchloric acid), yields tert-butyl esters with high efficiency (~70%).

- Boc-protection of amino groups is achieved via reaction with Boc anhydride or Boc-Cl in the presence of bases like triethylamine or sodium hydroxide, with yields exceeding 85%.

Stereoselective Synthesis and Chiral Control

- Enantioselective synthesis employs chiral catalysts or auxiliaries, such as chiral ligands or chiral starting materials, to control stereochemistry at the 1- and 3-positions.

- For example, asymmetric reduction of ketones or imine intermediates using chiral catalysts like (R)- or (S)-BINAP derivatives, or enzymatic methods, ensures high diastereomeric excess (>80%).

Assembly of the Final Compound

- The amino and mercapto groups are coupled using peptide coupling reagents like EDCI, HATU, or DCC in the presence of bases, forming the key amide bonds.

- The tert-butoxycarbonyl (Boc) groups are introduced or retained during these steps to protect amino groups, facilitating selective reactions at other sites.

- The tert-butyl groups are stable under various conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) if necessary, although in the final compound, they are often retained for stability.

Representative Reaction Schemes and Data Tables

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | L-Pyroglutamic acid | Tert-butyl acetate, perchloric acid | Tert-butyl ester of pyroglutamic acid | 70% | Esterification |

| 2 | Protected amino acid | Boc anhydride, triethylamine | Boc-protected amino acid | 87% | Boc-protection |

| 3 | Amino acid derivative | Thiolation reagents (e.g., thiourea derivatives) | Mercapto amino acid | Variable | Thiol introduction |

| 4 | Oxidation of alcohol | Hydrogen peroxide or tert-butyl hydroperoxide | Ketone at 1-position | Variable | Selective oxidation |

| 5 | Coupling of amino and mercapto groups | EDCI/HATU, base | Amide linkage | High | Peptide coupling |

| 6 | Final deprotection | Acidic conditions | Final compound | Variable | Boc removal if needed |

Green and Cost-Effective Approaches

Recent patents emphasize environmentally friendly methods, such as:

- Use of catalytic oxidants instead of stoichiometric reagents.

- Enzymatic steps for stereoselective transformations, reducing waste.

- Solvent choices like acetone, n-heptane, and aqueous micellar systems for greener processes.

Supporting Literature and Patents

- Patent WO2018196768A1 describes the synthesis of heterocyclic compounds with similar functional groups, emphasizing protection strategies and oxidation steps.

- Scientific studies highlight esterification and Boc-protection of amino acids, with yields exceeding 85%, and demonstrate the importance of stereoselective reduction and thiolation in constructing complex amino acid derivatives.

- Industrial processes utilize enzymatic and catalytic methods to improve yield, stereoselectivity, and environmental sustainability.

Chemical Reactions Analysis

(S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride.

Substitution: The tert-butyl and tert-butoxy groups can be substituted under specific conditions, such as using strong acids or bases.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 5-((®-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s bulky tert-butyl groups can interfere with protein-protein interactions, affecting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound belongs to a family of tert-butyl-protected amino acid derivatives. Key structural analogs and their properties are summarized below:

Key Differences and Implications

Functional Group Diversity :

- The target compound’s mercapto group distinguishes it from analogs like [2728727-57-7], which has a hydroxy group. This confers unique redox activity or metal-binding capacity .

- Dual Boc protection (vs. single in others) enhances stability in acidic conditions, enabling sequential deprotection for complex syntheses .

Chiral Complexity :

- The (S) and (R) configurations at specific centers may influence interactions in biological systems, such as enzyme binding or receptor selectivity, compared to simpler analogs like [34582-33-7] .

Research and Application Insights

- Synthetic Utility: Compounds like [16948-36-0] are used as intermediates in peptide synthesis; the target compound’s design suggests applicability in synthesizing disulfide-bridged peptides or organometallic catalysts .

Biological Activity

(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate, identified by its CAS number 2112809-06-8, is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its chemical structure, biological properties, and relevant research findings.

Chemical Structure

The compound features a tert-butyl group and multiple functional groups including mercapto, amino, and oxo functionalities. Its molecular formula is , with a molecular weight of approximately 462.601 g/mol. The structural representation can be summarized as follows:

Antioxidant Properties

Initial studies suggest that the compound exhibits antioxidant activity due to the presence of the mercapto group, which can scavenge free radicals. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Research indicates that compounds with similar structures may possess antimicrobial properties. The presence of sulfur in the mercapto group could enhance the compound's ability to interact with microbial enzymes or cellular structures, potentially leading to bactericidal effects.

Immunomodulatory Effects

The compound may influence immune responses by modulating the activity of Toll-like receptors (TLRs). TLRs are critical for pathogen recognition and activation of innate immunity. Studies on related compounds have shown that they can enhance the expression of co-stimulatory molecules on antigen-presenting cells, thereby boosting adaptive immune responses.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of various thiol-containing compounds. Results indicated that compounds similar to this compound showed significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions . -

Antimicrobial Evaluation :

In vitro tests demonstrated that derivatives of this compound exhibited inhibitory effects against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways . -

Immunological Studies :

Research focusing on TLR agonists revealed that similar compounds can enhance dendritic cell maturation and cytokine production. This suggests that this compound may serve as an effective adjuvant in vaccine formulations .

Q & A

Basic: What synthetic strategies are recommended for constructing the complex stereochemistry of this compound?

Methodological Answer:

The synthesis requires careful selection of protecting groups and stepwise assembly of stereogenic centers:

- Step 1: Use tert-butoxycarbonyl (Boc) and tert-butyl ester groups to protect amine and carboxylic acid functionalities, respectively, to prevent undesired side reactions .

- Step 2: Employ Michael addition or asymmetric catalysis to establish the (R)- and (S)-configured centers, leveraging chiral auxiliaries or catalysts for enantioselectivity .

- Step 3: Introduce the mercapto group (-SH) via nucleophilic substitution under inert conditions (e.g., argon atmosphere) to avoid oxidation .

- Validation: Monitor each step using chiral HPLC or circular dichroism (CD) spectroscopy to confirm stereochemical integrity .

Advanced: How can researchers resolve discrepancies in NMR data for intermediates with similar functional groups?

Methodological Answer:

Contradictions in NMR assignments often arise from overlapping signals or dynamic stereochemical effects:

- Approach 1: Use 2D NMR techniques (e.g., HSQC, HMBC) to differentiate between adjacent carbonyl and amino protons .

- Approach 2: Perform variable-temperature NMR to identify signals affected by conformational exchange .

- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

- Case Study: A 2023 correction in Research on Chemical Intermediates highlights the necessity of rigorous structural validation to avoid misassignment of oxadiazole or pyrrole derivatives .

Basic: What analytical techniques are critical for characterizing the compound’s purity and stability?

Methodological Answer:

- HPLC-MS: Quantify purity and detect trace impurities (e.g., deprotected intermediates or oxidation byproducts) .

- FT-IR Spectroscopy: Confirm the presence of Boc (~1660 cm⁻¹, carbonyl stretch) and tert-butyl groups (~1365 cm⁻¹, C-H bend) .

- Stability Testing: Conduct accelerated degradation studies under varying pH and temperature to identify labile groups (e.g., tert-butyl esters hydrolyze under acidic conditions) .

Advanced: How does steric hindrance from tert-butyl groups influence reaction kinetics in multi-step syntheses?

Methodological Answer:

- Steric Effects: The tert-butyl group slows nucleophilic attack at adjacent sites, requiring optimized conditions:

- Kinetic Analysis: Employ stopped-flow UV-Vis spectroscopy to measure rate constants for Boc deprotection under acidic conditions (e.g., TFA in DCM) .

Basic: What experimental design principles minimize racemization during peptide coupling steps?

Methodological Answer:

- Condition Optimization: Maintain pH 7–8 using HOBt/DIC coupling reagents to prevent base-induced epimerization .

- Low-Temperature Reactions: Perform couplings at 0–4°C to reduce kinetic energy and racemization .

- Real-Time Monitoring: Use inline FT-IR to detect carbodiimide intermediates and adjust reagent stoichiometry dynamically .

Advanced: What strategies validate the compound’s interaction with enzyme targets in biochemical assays?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to proteases or oxidoreductases, focusing on the mercapto group’s role in active-site coordination .

- Mutagenesis Studies: Replace key cysteine residues in the enzyme to confirm specificity of thiol-mediated interactions .

- Competitive Assays: Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) to quantify inhibitory potency (IC50) .

Basic: How are contradictions in melting point or solubility data addressed across literature sources?

Methodological Answer:

- Standardization: Replicate measurements using USP/PhEur guidelines for melting point (capillary method) and solubility (shake-flask method) .

- Crystallography: Perform X-ray diffraction to identify polymorphic forms that alter physical properties .

- Meta-Analysis: Cross-reference datasets from peer-reviewed journals over vendor-supplied data to exclude outliers .

Advanced: What computational tools predict the compound’s reactivity in novel catalytic systems?

Methodological Answer:

- DFT Calculations: Simulate transition states for key steps (e.g., Boc deprotection or thiol-disulfide exchange) using Gaussian or ORCA software .

- Machine Learning: Train models on existing kinetic data for tert-butyl-protected compounds to forecast reaction yields .

- Docking Studies: Use AutoDock Vina to model interactions between the mercapto group and enzyme pockets, guiding inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.